Cas no 1804838-37-6 (Methyl 2-(aminomethyl)-3-iodo-4-(trifluoromethoxy)pyridine-6-acetate)

Methyl 2-(aminomethyl)-3-iodo-4-(trifluoromethoxy)pyridine-6-acetate 化学的及び物理的性質
名前と識別子
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- Methyl 2-(aminomethyl)-3-iodo-4-(trifluoromethoxy)pyridine-6-acetate
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- インチ: 1S/C10H10F3IN2O3/c1-18-8(17)3-5-2-7(19-10(11,12)13)9(14)6(4-15)16-5/h2H,3-4,15H2,1H3
- InChIKey: FUGBXRWQIDFTQO-UHFFFAOYSA-N
- ほほえんだ: IC1C(=CC(CC(=O)OC)=NC=1CN)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 317
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 74.4
Methyl 2-(aminomethyl)-3-iodo-4-(trifluoromethoxy)pyridine-6-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029089945-1g |
Methyl 2-(aminomethyl)-3-iodo-4-(trifluoromethoxy)pyridine-6-acetate |
1804838-37-6 | 97% | 1g |
$1,475.10 | 2022-04-01 |
Methyl 2-(aminomethyl)-3-iodo-4-(trifluoromethoxy)pyridine-6-acetate 関連文献
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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2. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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9. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
Methyl 2-(aminomethyl)-3-iodo-4-(trifluoromethoxy)pyridine-6-acetateに関する追加情報
Methyl 2-(aminomethyl)-3-iodo-4-(trifluoromethoxy)pyridine-6-acetate (CAS No. 1804838-37-6): A Comprehensive Overview
Methyl 2-(aminomethyl)-3-iodo-4-(trifluoromethoxy)pyridine-6-acetate, identified by its CAS number 1804838-37-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural features, including an iodo-substituted pyridine core and a trifluoromethoxy group, presents a rich scaffold for the development of novel therapeutic agents. Its molecular structure not only makes it a valuable intermediate in synthetic chemistry but also positions it as a promising candidate for further exploration in drug discovery.
The structural motif of Methyl 2-(aminomethyl)-3-iodo-4-(trifluoromethoxy)pyridine-6-acetate is particularly noteworthy due to the presence of multiple functional groups that can be selectively modified. The iodo atom at the 3-position of the pyridine ring serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura, Stille, or Sonogashira couplings. These reactions are pivotal in constructing complex molecular architectures, enabling the synthesis of heterocyclic compounds with diverse pharmacological properties.
Moreover, the trifluoromethoxy group at the 4-position introduces electron-withdrawing effects, which can modulate the electronic properties of the molecule. This feature is particularly relevant in medicinal chemistry, where such substituents are often employed to enhance binding affinity and metabolic stability. The acetate moiety at the 6-position provides an additional site for chemical modification, allowing for further derivatization and optimization of biological activity.
In recent years, there has been a surge in research focused on developing novel small-molecule inhibitors targeting various disease pathways. Methyl 2-(aminomethyl)-3-iodo-4-(trifluoromethoxy)pyridine-6-acetate has emerged as a key intermediate in the synthesis of compounds with potential applications in oncology and anti-inflammatory therapies. For instance, derivatives of this compound have shown promise in inhibiting kinases and other enzymes involved in cancer progression. The ability to modify its structure allows chemists to fine-tune its interactions with biological targets, thereby enhancing its therapeutic efficacy.
The utility of this compound extends beyond its role as a synthetic building block. Its unique structural features make it an attractive candidate for exploring new chemical space, which is essential for discovering drugs that can overcome resistance mechanisms and improve patient outcomes. Researchers have leveraged its reactivity to develop libraries of compounds for high-throughput screening (HTS), aiming to identify novel leads with desirable pharmacokinetic profiles.
Recent advancements in computational chemistry have further enhanced the potential of Methyl 2-(aminomethyl)-3-iodo-4-(trifluoromethoxy)pyridine-6-acetate. Molecular modeling studies have been instrumental in predicting how modifications to its structure can influence its biological activity. These insights have guided synthetic efforts toward optimizing potency and selectivity. Additionally, machine learning algorithms have been employed to analyze large datasets containing structural and activity information, enabling the rapid identification of promising derivatives.
The versatility of this compound is also highlighted by its application in developing probes for biochemical assays. Researchers have utilized derivatives of Methyl 2-(aminomethyl)-3-iodo-4-(trifluoromethoxy)pyridine-6-acetate to study enzyme mechanisms and identify new drug targets. Such studies are crucial for understanding disease pathways at a molecular level and developing rational strategies for therapeutic intervention.
In conclusion, Methyl 2-(aminomethyl)-3-iodo-4-(trifluoromethoxy)pyridine-6-acetate (CAS No. 1804838-37-6) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and reactivity make it a valuable tool for synthetic chemists and drug discoverers alike. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation therapeutics.
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